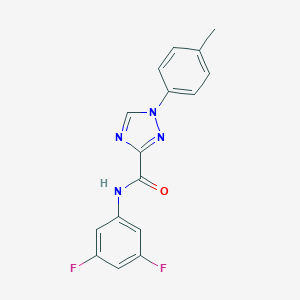
N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide, also known as Br-CBA, is a carbazole derivative that has gained attention in recent years due to its potential applications in scientific research. This compound is a promising candidate for use in various fields, including material science, organic electronics, and biomedical research.
Aplicaciones Científicas De Investigación
N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide has shown potential for use in various scientific research applications. One of the most promising applications of N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide is in the field of organic electronics. This compound has been shown to have excellent electron-transport properties, making it an ideal candidate for use in organic electronic devices such as solar cells and light-emitting diodes.
In addition to its use in organic electronics, N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide has also been studied for its potential applications in biomedical research. This compound has been shown to have anticancer properties, making it a promising candidate for the development of new cancer treatments. N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide has also been shown to have anti-inflammatory properties, which could make it useful for the treatment of various inflammatory disorders.
Mecanismo De Acción
The mechanism of action of N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses. N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide has also been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the regulation of inflammation and immune responses. N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for the development of new cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide is its ease of synthesis. This compound can be synthesized in a laboratory setting using relatively simple procedures. N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide also has excellent electron-transport properties, making it an ideal candidate for use in organic electronic devices.
One of the limitations of N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide is its limited solubility in aqueous solutions. This can make it difficult to study the compound in certain experimental setups. N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide also has limited stability under certain conditions, which can make it difficult to store and transport.
Direcciones Futuras
There are several future directions for research on N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide. One potential area of research is the development of new organic electronic devices using N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide as a component. Another potential area of research is the development of new cancer treatments using N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide as a therapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide involves the reaction of 9-butylcarbazole with 6-bromo-3-iodoacetamide in the presence of a palladium catalyst. This reaction results in the formation of N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide as the final product. The synthesis of N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide is a straightforward process that can be carried out in a laboratory setting.
Propiedades
Nombre del producto |
N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide |
|---|---|
Fórmula molecular |
C18H19BrN2O |
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
N-(6-bromo-9-butylcarbazol-3-yl)acetamide |
InChI |
InChI=1S/C18H19BrN2O/c1-3-4-9-21-17-7-5-13(19)10-15(17)16-11-14(20-12(2)22)6-8-18(16)21/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,22) |
Clave InChI |
VTPYHUHSLPINRB-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C=C(C=C2)NC(=O)C)C3=C1C=CC(=C3)Br |
SMILES canónico |
CCCCN1C2=C(C=C(C=C2)NC(=O)C)C3=C1C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278900.png)







![N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278914.png)
![isopropyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278916.png)